(2-Bromo-3-fluorophenyl)methanol (2-Bromo-3-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1184915-45-4
VCID: VC2912409
InChI: InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
SMILES: C1=CC(=C(C(=C1)F)Br)CO
Molecular Formula: C7H6BrFO
Molecular Weight: 205.02 g/mol

(2-Bromo-3-fluorophenyl)methanol

CAS No.: 1184915-45-4

Cat. No.: VC2912409

Molecular Formula: C7H6BrFO

Molecular Weight: 205.02 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-3-fluorophenyl)methanol - 1184915-45-4

Specification

CAS No. 1184915-45-4
Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
IUPAC Name (2-bromo-3-fluorophenyl)methanol
Standard InChI InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Standard InChI Key WGBLBANWTOEASN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)Br)CO
Canonical SMILES C1=CC(=C(C(=C1)F)Br)CO

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure combines electronegative halogens (bromine and fluorine) with a polar hydroxymethyl group, creating a molecule with distinct electronic and steric properties. Key physicochemical parameters include:

PropertyValue/Description
Molecular FormulaC₇H₆BrFO
Molecular Weight205.02 g/mol
Boiling PointEstimated 240–260°C (extrapolated)
Melting PointNot experimentally reported
SolubilityModerate in polar solvents (e.g., methanol, THF)
LogP (Partition Coefficient)~2.5 (predicted via computational models)

The LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .

Synthetic Routes

Catalytic Reduction Approach

An alternative method employs the reduction of 2-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol:
C6H3BrFCHO+NaBH4C6H3BrFCH2OH\text{C}_6\text{H}_3\text{BrFCHO} + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_3\text{BrFCH}_2\text{OH}
This method offers high yields (~85%) under mild conditions (0–25°C, 2–4 h) .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: The primary alcohol group oxidizes to a ketone or carboxylic acid using agents like pyridinium chlorochromate (PCC) or KMnO₄:
    C6H3BrFCH2OHPCCC6H3BrFCO\text{C}_6\text{H}_3\text{BrFCH}_2\text{OH} \xrightarrow{\text{PCC}} \text{C}_6\text{H}_3\text{BrFCO}

  • Reduction: The benzylic alcohol can be reduced to a methylene group via catalytic hydrogenation (H₂/Pd-C) .

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures (80–120°C) .

Applications in Scientific Research

Pharmaceutical Intermediates

(2-Bromo-3-fluorophenyl)methanol serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example:

  • Anticancer Agents: Halogenated phenylmethanols are key intermediates in drugs targeting tyrosine kinases.

  • Antibacterial Compounds: Fluorine-enhanced analogs show improved binding to bacterial efflux pumps .

Material Science

The compound’s halogen atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for organic light-emitting diodes (OLEDs) .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico studies predict moderate inhibition of cytochrome P450 1A2 (CYP1A2) due to fluorine’s electronegativity altering substrate binding .

HazardPrecautionary Measure
Skin/IrritationUse nitrile gloves and fume hoods
Environmental ToxicityAvoid aqueous discharge
FlammabilityStore away from ignition sources

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